
N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide” is a complex organic compound. It likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a propionamide group (derived from propionic acid), and a 4-nitrophenyl group (a phenyl ring with a nitro group at the 4th position) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The nitro group is often involved in reactions such as reduction or nucleophilic substitution. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and crystal structure analysis of carboxamides, including compounds related to "N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide," have been a significant area of research. For instance, compounds synthesized from diflunisal, an anti-inflammatory drug, through processes like amidation and esterification, have been analyzed using single-crystal X-ray diffraction, revealing their molecular packing stabilized by intermolecular hydrogen bonds (Guang-xiang Zhong et al., 2010).
Photolabile Protection for Molecular Biology
- Nitrodibenzofuran (NDBF) groups serve as photolabile "caging" groups, temporarily masking the Watson-Crick interaction of nucleic acid residues. This approach, which improves upon older methods by offering more efficient photodeprotection and the potential for wavelength-selective uncaging, is crucial for developing complex molecular biology techniques (Florian Schäfer et al., 2011).
Antimicrobial Applications
- Research into new carboxylic acids and their derivatives, including those resembling "this compound," has led to the development of compounds with significant antimicrobial activities. For example, organotin(IV) carboxylates derived from a Schiff base have shown promising biocidal activity against a range of fungi and bacteria, underscoring the potential of these compounds in medical and agricultural applications (L. C. Dias et al., 2015).
Material Science and Polymer Chemistry
- In material science, the synthesis of novel diamines and subsequent development of polyimides based on these structures, including sulfone, ether, and amide units, has been explored. These polymers are characterized by their thermal stability and solubility, indicating their potential use in advanced material applications (S. Mehdipour‐Ataei et al., 2004).
Detection of Organic Pollutants
- The development of carbazole-functionalized metal-organic frameworks for the efficient detection of antibiotics, pesticides, and nitroaromatic compounds highlights the application of related compounds in environmental monitoring. These frameworks can detect specific pollutants with high selectivity and sensitivity, providing a valuable tool for assessing water and soil safety (N. Xu et al., 2019).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds, such as nitrophenols, can undergo catalytic reduction . This process involves the interaction of the compound with nanostructured materials, leading to changes in the compound’s structure .
Biochemical Pathways
For example, 4-nitrophenyl N-acetyl-beta-D-glucosaminide is a product of the enzymatic cleavage of several synthetic substrates used to assay various glycosidase enzymes .
Pharmacokinetics
Similar compounds, such as acetamide, n-(4-nitrophenyl)-, have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the catalytic reduction of similar compounds, such as 4-nitrophenol, can be influenced by various parameters, including the size and structure of the nanomaterials used, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-nitrophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-2-15(22)20-16-13-5-3-4-6-14(13)26-17(16)18(23)19-11-7-9-12(10-8-11)21(24)25/h3-10H,2H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFQZBSZLRLHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2892671.png)
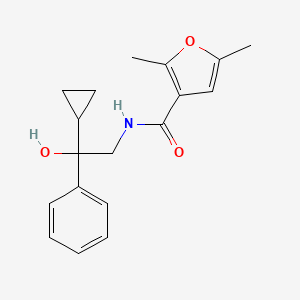
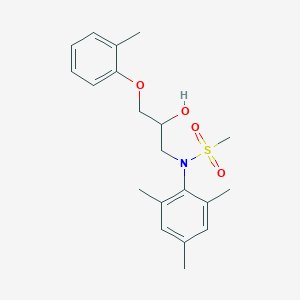
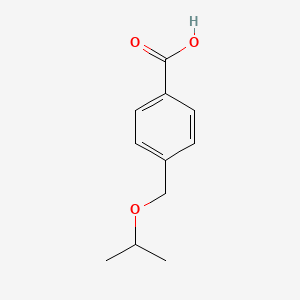
![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)

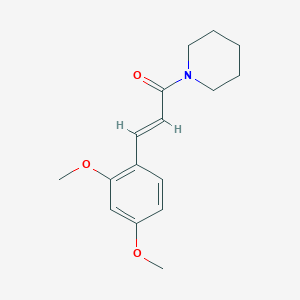
![4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2892682.png)
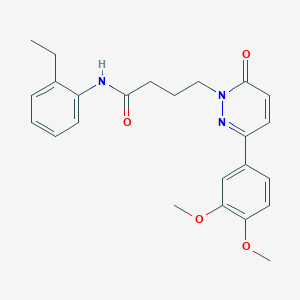

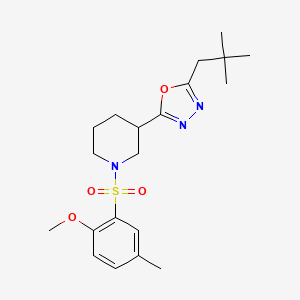
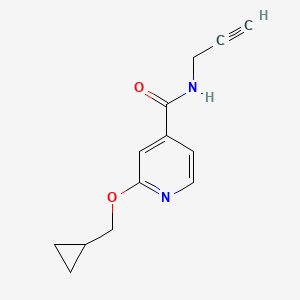
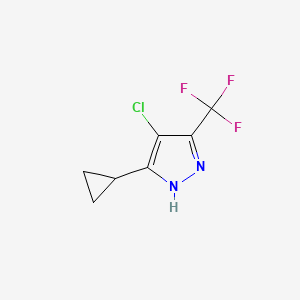
![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)